molecular formula C19H28ClNO B2809042 2-(((((1r,3r,5r,7r)-2-Methyladamantan-2-yl)methyl)amino)methyl)phenol hydrochloride CAS No. 1052518-41-8

2-(((((1r,3r,5r,7r)-2-Methyladamantan-2-yl)methyl)amino)methyl)phenol hydrochloride

Cat. No. B2809042
CAS RN: 1052518-41-8
M. Wt: 321.89
InChI Key: VFAYQZWLGBSMMD-UHFFFAOYSA-N
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Description

The compound is a derivative of adamantane, which is a type of diamondoid and one of the most stable organic compounds. The adamantane structure is incorporated into many pharmaceutical drugs due to its stability .


Molecular Structure Analysis

The adamantane core of the molecule is a three-dimensional, cage-like structure composed of three cyclohexane rings . Attached to this core are various functional groups, including methyl groups and a phenol group. The exact three-dimensional structure would depend on the specific locations of these groups on the adamantane core .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Adamantane and its derivatives are typically crystalline solids at room temperature, and they have high melting points due to the stability of the adamantane structure .

Scientific Research Applications

1. Synthesis and Biological Evaluation

A related compound, thioadatanserin, was synthesized for potential use in depression and anxiety disorders. It showed dual potency as a partial agonist against 5-HTR1A and an antagonist against 5-HTR2A, making it a candidate for depression and anxiety treatment. Its single X-ray crystal structure was determined, contributing to the understanding of its potential mechanism of action (Evans et al., 2020).

2. Anticancer Drug Synthesis

Amino acetate functionalized Schiff base organotin(IV) complexes have been studied for their potential as anticancer drugs. These complexes were shown to have cytotoxic effects against various human tumor cell lines, suggesting their utility in cancer treatment (Basu Baul et al., 2009).

3. Anticonvulsant Activity

The compound (1R,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexyl 4-amino-3-phenylbutanoate hydrochloride, a structurally related adamantane derivative, was synthesized and evaluated for its anticonvulsant activity. This research contributes to the development of new anticonvulsant drugs (Nesterkina et al., 2022).

4. Antifungal Abilities

Compounds such as 2-(pyrazolo[1,5-a]pyrimidin-5-yl)phenol have been synthesized and evaluated for their antifungal abilities against various phytopathogenic fungi. This could pave the way for new antifungal agents in agriculture and medicine (Zhang et al., 2016).

5. Corrosion Inhibition

Isomers of bipyrazolic type, including compounds structurally related to 2-(((((1r,3r,5r,7r)-2-Methyladamantan-2-yl)methyl)amino)methyl)phenol hydrochloride, have been investigated for their potential as corrosion inhibitors in steel. This research is significant for industrial applications, particularly in preventing corrosion in harsh chemical environments (Tebbji et al., 2005).

Mechanism of Action

Without specific studies or literature on this compound, it’s difficult to determine its mechanism of action. The effects of a compound depend on its structure and the nature of its functional groups, as well as how it interacts with biological systems .

Future Directions

The study of adamantane derivatives is a rich field with potential applications in pharmaceuticals and materials science. This particular compound could be of interest for future research, given its complex structure .

properties

IUPAC Name

2-[[(2-methyl-2-adamantyl)methylamino]methyl]phenol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27NO.ClH/c1-19(12-20-11-15-4-2-3-5-18(15)21)16-7-13-6-14(9-16)10-17(19)8-13;/h2-5,13-14,16-17,20-21H,6-12H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFAYQZWLGBSMMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CC3CC(C2)CC1C3)CNCC4=CC=CC=C4O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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